molecular formula C12H11NO B2638018 2-(3-Methoxyphenyl)pyridine CAS No. 370878-65-2

2-(3-Methoxyphenyl)pyridine

Cat. No. B2638018
M. Wt: 185.226
InChI Key: SDVYSLSOAMJTPL-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of compounds similar to “2-(3-Methoxyphenyl)pyridine” has been reported in the literature . For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)pyridine” can be represented by the InChI code: 1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring attached to a methoxyphenyl group .


Physical And Chemical Properties Analysis

“2-(3-Methoxyphenyl)pyridine” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Fluorescent Sensor Development : A study by Hagimori et al. (2011) reports the development of a water-soluble fluorescent probe based on the pyridine-pyridone skeleton, specifically designed for detecting Zn2+ ions. This probe showed a clear chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a sensitive fluorescent sensor (Hagimori et al., 2011).

  • Corrosion Inhibition : Ansari et al. (2015) explored the use of pyridine derivatives as corrosion inhibitors for steel in acidic environments. Their study found that certain pyridine derivatives, including those related to 2-(3-Methoxyphenyl)pyridine, showed high efficiency in protecting steel from corrosion, which is crucial for industrial applications (Ansari et al., 2015).

  • Insecticidal Properties : Research by Bakhite et al. (2014) on pyridine derivatives demonstrated significant insecticidal activity against cowpea aphids. This suggests that 2-(3-Methoxyphenyl)pyridine and related compounds could be valuable in the development of new insecticides (Bakhite et al., 2014).

  • Ligand Synthesis and Molecular Structure : A study by Silva et al. (1997) involved the synthesis of new heterocyclic ligands, including derivatives of 2-(3-Methoxyphenyl)pyridine, and explored their molecular structures. This research contributes to the broader understanding of the structural properties of such compounds and their potential applications in coordination chemistry (Silva et al., 1997).

  • pH-Triggered Molecular Switches : Tepper and Haberhauer (2012) studied 2-(2-Methoxyphenyl)pyridine derivatives as pH-triggered molecular switches. Their research provides insights into the development of molecular devices that can be controlled by pH changes, potentially useful in nanotechnology and material science (Tepper & Haberhauer, 2012).

Safety And Hazards

The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyridine”, indicates that it is a hazardous substance . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(3-Methoxyphenyl)pyridine” and similar compounds could involve further exploration of their biological activities. For instance, a study on pyrano[2,3-c]pyrazole derivatives, which are structurally similar to pyridines, suggested that green multicomponent synthesis of these compounds could be a valuable research area .

properties

IUPAC Name

2-(3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVYSLSOAMJTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)pyridine

Synthesis routes and methods I

Procedure details

That is, as shown in the reaction scheme below, (3-methoxyphenyl)magnesium bromide was synthesized from 22.4 g (120 mmol) of 3-bromoanisole with 3.4 g of magnesium in dry tetrahydrofuran (THF) in an argon stream by a conventional manner. This was slowly added to a dry THF solution of 15.8 g (100 mmol) of 2-bromopyridine and 1.8 g of (1,2-bis(diphenylphosphino)ethane)dichloronickel (II) (Ni(dppe)Cl2) and the mixture was stirred at 50° C. for 1 hour. After adding 250 ml of 5% hydrochloric acid aqueous solution to the reaction mixture, the reaction mixture was extracted with chloroform to obtain a target substance and the organic layer was distilled under reduced pressure. 17.4 g (93.9 mmol) of 2-(3-methoxyphenyl)pyridine (3-MeO-PPy) was obtained as a colorless transparent liquid. Identification was performed by CHN elementary analysis and 1H-NMR.
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[Compound]
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(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
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1.8 g
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Synthesis routes and methods II

Procedure details

To a 1 L 3-neck round-bottom flask was added 2-bromopyridine (12.07 mL, 127 mmol), (3-methoxyphenyl)boronic acid (24.04 g, 158 mmol), potassium phosphate tribasic monohydrate (87 g, 380 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (S-phos) (2.079 g, 5.06 mmol), 450 mL toluene, and 45 mL water. Nitrogen was bubbled directly into the mixture. Pd2(dba)3 (1.159 g, 1.266 mmol) was added and the reaction mixture heated to reflux overnight under nitrogen. The reaction mixture was diluted with water and the layers were separated. The aqueous layer was extracted with ethyl acetate. The organic layers were dried over magnesium sulfate, filtered, and evaporated. The crude material was purified by column chromatography eluting with 20% ethyl acetate to afford a yellow liquid (21.5 g, 92%).
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12.07 mL
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24.04 g
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87 g
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450 mL
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2.079 g
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45 mL
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1.159 g
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Yield
92%

Synthesis routes and methods III

Procedure details

A tetrahydrofuran solution of 3-methoxyphenyl magnesium bromide (52.4 ml, 1.0 M, 52.4 mmol) was dropwise added to a mixture of 2-bromopyridine (5.0 ml, 52.4 mmol), 1,3-bis(diphenylphosphino)propane nickel (II) chloride (284 mg) and diethyl ether (100 ml) at room temperature while 1 hour. Thereafter, this reaction mixture was poured into an aqueous ammonium chloride solution, the mixture was extracted with toluene, the solvent was distilled off, and the residue was purified by silica gel column chromatography, thereby obtaining 9.4 g of 2-(3-methoxyphenyl)pyridine as colorless oil.
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Citations

For This Compound
52
Citations
R Filosa, A Peduto, P De Caprariis, C Saturnino… - European journal of …, 2007 - Elsevier
A series of novel N 3/8 -disubstituted-3,8-diazabicyclo[3.2.1]octanes in order to improve the in vitro activity of the prototype 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)…
Number of citations: 42 www.sciencedirect.com
F Ferlenghi, M Mari, G Gobbi, GM Elisi, M Mor… - …, 2021 - Wiley Online Library
The MT 2 ‐selective melatonin receptor ligand UCM765 (N‐(2‐((3‐methoxyphenyl)(phenyl)amino)ethyl)acetamide), showed interesting sleep inducing, analgesic and anxiolytic …
M Parmentier, P Gros, Y Fort - Tetrahedron, 2005 - Elsevier
The lithiation of nine anisylpyridines has been studied. While usual reagents did not react or gave addition products on pyridine ring, the BuLi-LiDMAE (LiDMAE=Me 2 N(CH 2 ) 2 OLi) …
Number of citations: 49 www.sciencedirect.com
WY Yu, WN Sit, KM Lai, Z Zhou… - Journal of the American …, 2008 - ACS Publications
This communication describes the Pd(OAc) 2 -catalyzed ethoxycarbonylation reactions of aromatic C−H bonds using diethyl azodicarboxylate (DEAD) together with Oxone or K 2 S 2 O …
Number of citations: 223 pubs.acs.org
N Chatani, Y Ie, F Kakiuchi, S Murai - The Journal of Organic …, 1997 - ACS Publications
A ruthenium-catalyzed carbonylation at a C−H bond in a benzene ring is described. The reaction of pyridylbenzenes with CO (20 atm) and ethylene in toluene at 160 C in the presence …
Number of citations: 214 pubs.acs.org
CP Ramirez - 2019 - escholarship.org
The series of projects discussed in this dissertation are linked by the universal theories of electron transfer and proton-coupled electron transfer. Each work has focused on the synthesis …
Number of citations: 2 escholarship.org
Y Xiao, J Li, Y Liu, S Wang, H Zhang… - European Journal of …, 2018 - Wiley Online Library
A very simple copper(II) catalyzed C–O coupling reaction of 2‐phenylpyridines and aliphatic diols was achieved by using a strategy of C–H functionalization. A series of aroxyl ethanols …
MLN Rao, RJ Dhanorkar - Tetrahedron, 2015 - Elsevier
This study describes the palladium-catalyzed couplings of iodopyridines, chloropyridines, and chloroquinoline with atom-economic BiAr 3 reagents in sub-stoichiometric loadings. Mono-…
Number of citations: 16 www.sciencedirect.com
A Oster, T Klein, R Werth, P Kruchten, E Bey… - Bioorganic & Medicinal …, 2010 - Elsevier
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the reduction of estrone into estradiol, which is the most potent estrogen in humans. Lowering intracellular estradiol …
Number of citations: 39 www.sciencedirect.com
K Yamakawa, I Nakamura, K Sakamoto… - The Journal of …, 2023 - ACS Publications
The catalytic enantioselective hydroarylation of 1,1-disubstituted alkenes proceeded by using a cationic iridium/(R)-binap complex to give the corresponding adducts in high yields with …
Number of citations: 3 pubs.acs.org

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